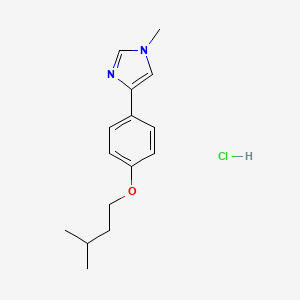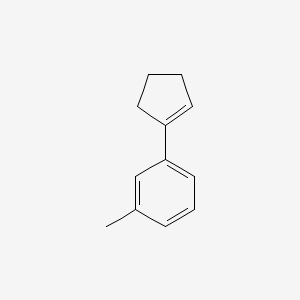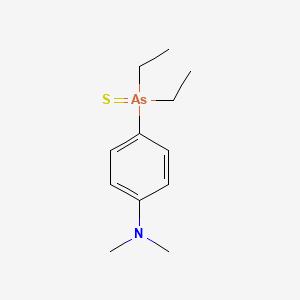
4-(Diethylarsorothioyl)-N,N-dimethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Diethylarsorothioyl)-N,N-dimethylaniline: is an organoarsenic compound characterized by the presence of an arsenic atom bonded to a sulfur atom and a diethyl group, along with a dimethylaniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Diethylarsorothioyl)-N,N-dimethylaniline typically involves the reaction of N,N-dimethylaniline with diethylarsorothioyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the arsenic compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 4-(Diethylarsorothioyl)-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The arsenic atom can be oxidized to form arsenic(V) compounds.
Reduction: The compound can be reduced to form arsenic(III) derivatives.
Substitution: The dimethylaniline moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under acidic conditions.
Major Products Formed:
Oxidation: Formation of arsenic(V) oxides or sulfides.
Reduction: Formation of arsenic(III) compounds.
Substitution: Formation of substituted aniline derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 4-(Diethylarsorothioyl)-N,N-dimethylaniline is used as a reagent in organic synthesis, particularly in the formation of organoarsenic compounds. It serves as a precursor for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as an antimicrobial agent. Its arsenic content makes it effective against certain bacteria and fungi.
Medicine: The compound is investigated for its potential use in chemotherapy due to its ability to interact with biological molecules and disrupt cellular processes.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new materials with specific characteristics.
Mecanismo De Acción
The mechanism of action of 4-(Diethylarsorothioyl)-N,N-dimethylaniline involves the interaction of the arsenic atom with biological molecules. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction disrupts cellular processes and can result in cell death. The molecular targets include enzymes involved in cellular respiration and DNA synthesis.
Comparación Con Compuestos Similares
- 4-(Diethylarsorothioyl)-N,N-diethylaniline
- 4-(Diethylarsorothioyl)-N,N-dimethylbenzeneamine
- 4-(Diethylarsorothioyl)-N,N-dimethylphenylamine
Comparison: 4-(Diethylarsorothioyl)-N,N-dimethylaniline is unique due to its specific combination of the diethylarsorothioyl group and the dimethylaniline moiety. This combination imparts distinct chemical properties, such as reactivity and stability, which are not observed in similar compounds. The presence of the dimethylaniline group enhances its solubility in organic solvents and its ability to participate in electrophilic aromatic substitution reactions.
Propiedades
Número CAS |
39078-19-8 |
|---|---|
Fórmula molecular |
C12H20AsNS |
Peso molecular |
285.28 g/mol |
Nombre IUPAC |
4-diethylarsinothioyl-N,N-dimethylaniline |
InChI |
InChI=1S/C12H20AsNS/c1-5-13(15,6-2)11-7-9-12(10-8-11)14(3)4/h7-10H,5-6H2,1-4H3 |
Clave InChI |
PUAVBDLZWWKUFA-UHFFFAOYSA-N |
SMILES canónico |
CC[As](=S)(CC)C1=CC=C(C=C1)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


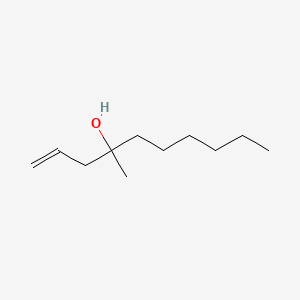
![2-Oxabicyclo[2.2.2]oct-5-en-3-ylidenesulfamyl chloride](/img/structure/B14664256.png)
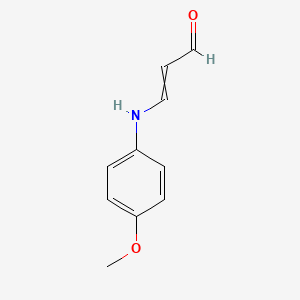
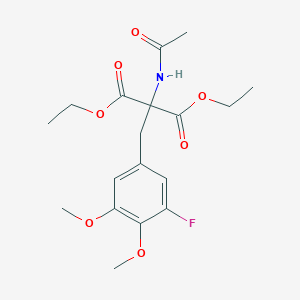
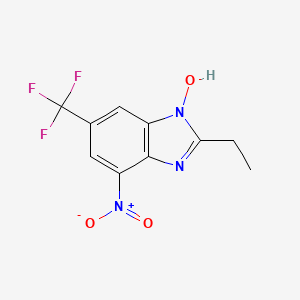
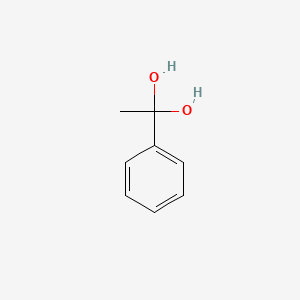
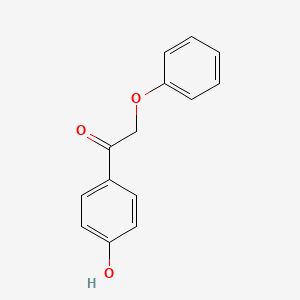
![2-[Amino(aminooxy)methyl]-2-(hydroxymethyl)propane-1,3-diol](/img/structure/B14664298.png)
![Diazene, [1-(2,2-dimethylhydrazino)butyl]ethyl-](/img/structure/B14664308.png)
![Propanoic acid, 2-[[4-(4-chlorophenyl)-2-thiazolyl]oxy]-](/img/structure/B14664311.png)
